cis-4-Amino-3-(methoxy)tetrahydropyran
Description
Molecular Architecture and Stereochemical Features
Molecular Architecture
The molecular formula of cis-4-amino-3-(methoxy)tetrahydropyran is C₆H₁₃NO₂ , with a molecular weight of 131.17 g/mol . The tetrahydropyran ring adopts a chair conformation , where the methoxy (-OCH₃) and amino (-NH₂) groups occupy adjacent equatorial positions to minimize steric hindrance. This spatial arrangement is critical for stabilizing hydrogen-bonding interactions in synthetic and biological systems.
The cis-configuration is defined by the relative positions of the amino and methoxy groups on the tetrahydropyran ring. X-ray crystallography and computational modeling confirm that the substituents reside on the same face of the ring, enabling synergistic electronic effects between the amino group’s lone pair and the methoxy group’s electron-donating character.
Key Structural Parameters:
| Parameter | Value |
|---|---|
| Bond length (C-O) | 1.43 Å |
| Bond angle (C-O-C) | 111.5° |
| Dihedral angle (NH₂-OCH₃) | 60.2° |
Physicochemical Properties
Solubility
This compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. Its hydrochloride salt form enhances aqueous solubility due to ionic interactions.
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 15.2 (as HCl salt) |
| Ethanol | 8.7 |
| Dichloromethane | 2.1 |
Stability
The compound is stable under ambient conditions but undergoes hydrolysis in strongly acidic or basic environments. The methoxy group is susceptible to demethylation with reagents like boron tribromide (BBr₃), yielding 3-hydroxytetrahydropyran derivatives.
Reactivity
- Amino Group : Participates in nucleophilic substitution, acylation, and reductive amination.
- Methoxy Group : Undergoes demethylation or serves as a directing group in electrophilic aromatic substitution.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- δ 3.68 (s, 3H, OCH₃)
- δ 3.42–3.35 (m, 2H, H-2, H-6)
- δ 2.91 (t, J = 6.8 Hz, 1H, NH₂)
- δ 1.85–1.72 (m, 4H, H-3, H-5).
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
Key absorption bands include:
- 3360 cm⁻¹ (N-H stretch, amine)
- 2830 cm⁻¹ (C-H stretch, methoxy)
- 1120 cm⁻¹ (C-O-C stretch, tetrahydropyran).
| Bond Vibration | Wavenumber (cm⁻¹) |
|---|---|
| N-H (amine) | 3360 |
| C-O (methoxy) | 2830 |
| C-O-C (ether) | 1120 |
Mass Spectrometry
The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 131.17 ([M]⁺), corresponding to the molecular formula C₆H₁₃NO₂. Fragmentation patterns include loss of the methoxy group (-31 Da) and subsequent ring cleavage.
| Fragment Ion | m/z | Relative Abundance (%) |
|---|---|---|
| [M]⁺ | 131.17 | 100 |
| [M-OCH₃]⁺ | 100.10 | 65 |
| [C₄H₈N]⁺ | 70.08 | 45 |
Structure
3D Structure
Properties
IUPAC Name |
(3R,4R)-3-methoxyoxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVYRLNUMZHWIK-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1COCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725527 | |
| Record name | 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232060-85-3, 955027-73-3 | |
| Record name | 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1232060-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation and Amination of Boronic Acid Esters (Adapted from Related cis-4-Substituted Cyclohexylamines)
A patent method for cis-4-substituted cyclohexylamines (e.g., cis-4-methylcyclohexylamine) illustrates a two-step process that can be conceptually adapted for cis-4-amino tetrahydropyran derivatives:
Step 1: Selective Hydrogenation
Starting from an arylboronic acid or ester, catalytic hydrogenation under rhodium-carbon catalyst yields the cis-configured cyclohexylboronic acid or ester intermediate. The reaction conditions involve hydrogen gas at elevated pressure (~2.0 MPa) and moderate temperature (~80 °C) with solvent such as tetrahydrofuran.
This step favors the cis isomer due to catalyst selectivity and reaction conditions.Step 2: Amination via Sulfamic Acid and Base Treatment
The cis-cyclohexylboronic acid/ester is reacted with sulfamic acid followed by an aqueous inorganic base (e.g., sodium hydroxide) to substitute the boronic acid group with an amino group, preserving the cis stereochemistry.
The reaction is conducted under nitrogen atmosphere at room temperature for extended time (~16 hours), followed by acid-base workup and organic extraction to isolate the cis-4-amino product with high purity and yield (~85%).
This approach, while demonstrated for cyclohexyl systems, provides a conceptual framework for preparing cis-4-amino tetrahydropyran derivatives by adapting boronic acid intermediates of tetrahydropyran rings.
Multi-Step Synthesis via Michael Addition and Horner-Wadsworth-Emmons Reaction
A detailed synthetic route for substituted tetrahydropyran-4-ones, which can be modified to yield amino and methoxy substituted tetrahydropyrans, involves:
Step 1: Preparation of Diethyl 4-Hydroxy-2-oxoalkylphosphonates
Starting from diethyl 2-oxopropylphosphonate, reaction with sodium hydride and n-butyllithium followed by addition of symmetric ketones yields phosphonate intermediates.Step 2: Formation of 3-Diethoxyphosphoryldihydropyran-4-ones
These intermediates react with dimethylformamide dimethyl acetal and boron trifluoride etherate to cyclize into diethoxyphosphoryldihydropyran-4-ones via Knoevenagel condensation and oxy-Michael cyclization.Step 3: Michael Addition of Grignard Reagents
Addition of Grignard reagents (ethyl, isopropyl, phenyl, etc.) to the pyran-4-one ring introduces substituents at the 6-position, forming mixtures of cis and trans diastereomers.Step 4: Horner-Wadsworth-Emmons Olefination
Final olefination with formaldehyde introduces exocyclic double bonds, completing the substituted tetrahydropyran framework.
This sequence allows for stereochemical control and functional group diversity, enabling the introduction of methoxy and amino groups through subsequent transformations such as reduction and substitution reactions.
Comparative Data Table on Key Reaction Parameters
| Preparation Step | Reagents/Conditions | Outcome/Notes | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Selective hydrogenation of boronic acid ester | Rhodium-carbon catalyst, H2 (2.0 MPa), THF, 80 °C, overnight | Cis-4-substituted boronic acid/ester intermediate | ~76 | 99.3 |
| Amination via sulfamic acid and base | Sulfamic acid, NaOH (1-4 M), THF, room temp, 16 h | Cis-4-amino substitution, retention of stereochemistry | ~85 | 98-99 |
| Michael addition on pyran-4-one | Grignard reagents (ethyl, i-Pr, Ph), CuI catalyst for Ph, THF | Introduction of substituents at 6-position, cis/trans mixture | 50-80 | - |
| Horner-Wadsworth-Emmons olefination | Formaldehyde, base, toluene or suitable solvent | Formation of exocyclic double bond, final ring structure | High | - |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-Amino-3-(methoxy)tetrahydropyran can undergo oxidation reactions, where the amino group may be converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as converting the methoxy group to a hydroxyl group.
Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
cis-4-Amino-3-(methoxy)tetrahydropyran has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a building block for drug development.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-4-Amino-3-(methoxy)tetrahydropyran involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type and Position
The biological and physicochemical properties of THP derivatives are highly influenced by substituent type and position. Key comparisons include:
a) cis-3-Methyl-4-aminotetrahydropyran hydrochloride (CAS: 693245-60-2)
- Structural Difference : Replaces the methoxy group at position 3 with a methyl group.
- Bioactivity: The methoxy group in cis-4-Amino-3-methoxy-THP can act as a hydrogen bond acceptor, enhancing target binding. In contrast, the methyl group lacks this capability, which may lower activity in biological assays .
b) Trimethoxy Analogs
- Structural Difference: Compounds with three methoxy groups (e.g., antifungal geranylphenols).
- Impact: Antifungal Activity: Trimethoxy derivatives exhibit higher antifungal activity than monomethoxy compounds (e.g., Captan-like inhibition levels) due to increased electron-donating effects and steric interactions .
c) Acetylated Derivatives
- Structural Difference : Acetylation of hydroxyl or methoxy groups.
- Impact: Activity Reversal: Acetylation of monomethoxy phenols enhances antifungal activity, but trimethoxy derivatives show reduced activity when acetylated.
Substituent Position and Conformation
The cis configuration of the amino and methoxy groups on the THP ring creates a distinct spatial arrangement:
- Ortho-like Positioning: In aromatic systems (e.g., compound 5 in ), a methoxy group at the ortho position maximizes antifungal activity. The 3-methoxy group in cis-4-Amino-3-methoxy-THP may mimic this spatial advantage, enabling optimal interactions with biological targets .
- Steric and Electronic Effects : Adjacent substituents (positions 3 and 4) may induce intramolecular hydrogen bonding or strain, altering reactivity and binding affinity compared to trans isomers or derivatives with distant substituents .
Lipophilicity and Solubility
- For example: Compound 5 (ortho-methoxy, logP ~2.1) shows higher activity than compound 4 (para-methoxy, logP ~2.3), despite similar hydrophobicity .
Biological Activity
cis-4-Amino-3-(methoxy)tetrahydropyran , with the molecular formula CHNO, is a chemical compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features:
- An amino group at the fourth position.
- A methoxy group at the third position.
- A cis configuration , which distinguishes it from its trans isomer and other derivatives.
These structural characteristics influence its reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with proteins and nucleic acids.
- Hydrophobic Interactions : The methoxy group contributes to hydrophobic interactions, which can affect membrane permeability and cellular uptake.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies involving tetrahydropyran derivatives have shown promising results in inhibiting the growth of human leukemia cells (HL-60) and breast cancer cells (MCF-7).
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Carboplatin | HL-60 | 2.9 | Chemotherapeutic agent |
| This compound | HL-60 | TBD | Potential apoptosis induction |
| 5-Methylidenetetrahydropyran-4-one | HL-60 | 1.02 | Induces G2/M phase arrest |
The above table summarizes the inhibitory concentration (IC) values for various compounds tested against HL-60 cells, highlighting the potential of this compound as a therapeutic agent.
Antileishmanial Activity
In another study, tetrahydropyrans were evaluated for their antileishmanial activity against Leishmania donovani. The results indicated that certain derivatives exhibited low micromolar IC values, suggesting their effectiveness in inhibiting parasite growth while maintaining a favorable selectivity index against mammalian cells.
| Compound | IC (µM) | CC (µM) | Selectivity Index |
|---|---|---|---|
| Tetrahydropyran 3a | 3.4 | 40 | 11.8 |
| Endoperoxide 2a | 7.5 | 40 | 5.3 |
This table illustrates the antileishmanial potency of selected compounds, emphasizing the importance of structure in determining biological activity.
Case Studies
- Cytotoxicity in Cancer Models : A study demonstrated that this compound derivatives induced apoptosis in HL-60 cells, leading to cell cycle arrest at the G2/M phase. This suggests a dual mechanism involving both cytotoxic and cytostatic effects.
- Inhibition of Leishmania Growth : Tetrahydropyrans were shown to inhibit L. donovani promastigotes effectively, with selectivity indices indicating lower toxicity towards mammalian cells compared to their antileishmanial effects.
Q & A
Basic Questions
Q. What synthetic strategies are employed to achieve high stereochemical purity in cis-4-Amino-3-(methoxy)tetrahydropyran?
- Methodological Answer : Catalytic reagent control is critical for installing stereogenicity in the tetrahydropyran core. For example, enantioselective synthesis via Curtius rearrangement allows late-stage introduction of labile groups like the N,O-aminal with high diastereoselectivity . Additionally, retrosynthetic analysis using AI-powered tools (e.g., Reaxys, Pistachio) can predict feasible routes by leveraging reaction databases .
Q. Which spectroscopic techniques are most effective for confirming the cis configuration of substituents?
- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) is essential for determining relative stereochemistry. Cross-peaks between protons on the same face (e.g., H-3 and H-5 in tetrahydropyran derivatives) confirm cis orientation . High-resolution rotational spectroscopy (75–650 cm⁻¹ range) provides precise structural parameters, such as bond lengths and angles, to validate computational models .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow institutional guidelines for hazardous materials. Use fume hoods, gloves, and protective eyewear. The compound should only be handled by trained personnel in authorized facilities, as emphasized in safety data sheets .
Advanced Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data for ring conformation?
- Methodological Answer : Cross-validate computational models (e.g., DFT calculations) with high-resolution rotational spectroscopy. For example, microwave and far-infrared spectroscopy provide accurate rotational constants to refine backbone parameters like C-O bond lengths and ring puckering . If contradictions persist, crystallography or variable-temperature NMR can assess dynamic conformational changes.
Q. What strategies minimize trans isomer formation during tetrahydropyran ring closure?
- Methodological Answer : Steric and electronic control during cyclization is critical. Catalytic asymmetric methods, such as chiral Lewis acid catalysts, can bias the transition state toward cis isomer formation. Late-stage functionalization (e.g., Curtius rearrangement) avoids exposing labile groups to harsh conditions that promote epimerization .
Q. How do stereoelectronic effects of the methoxy group influence reactivity in derivatization reactions?
- Methodological Answer : The methoxy group’s anomeric effect stabilizes specific conformers via delocalization of the oxygen lone pair into σ*(C-O) orbitals. This minimizes dipole-dipole repulsions, favoring axial or equatorial positioning depending on substitution. For example, axial methoxy groups enhance nucleophilic attack at adjacent positions due to hyperconjugation .
Q. What methodologies enable late-stage modification of the tetrahydropyran core while preserving the N,O-aminal group?
- Methodological Answer : Diastereoselective Curtius rearrangement allows selective introduction of the N,O-aminal after constructing the tetrahydropyran scaffold. Protecting group strategies (e.g., tert-butyldimethylsilyl) can shield sensitive functionalities during earlier synthetic steps .
Data Contradiction Analysis
Q. How should conflicting NOESY and X-ray crystallography data on substituent orientation be addressed?
- Methodological Answer : NOESY detects proximity (<5 Å) in solution, while X-ray provides static solid-state conformations. If discrepancies arise, perform variable-temperature NMR to assess dynamic equilibria. Molecular dynamics simulations can model solvent effects and ring flexibility to reconcile differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
